4,6-Dimethyl-benzothiazol-2-ylamine

Medicinal Chemistry Synthetic Chemistry ADME

Medicinal chemists optimizing lead candidates often face unpredictable ADME outcomes. 4,6-Dimethyl-benzothiazol-2-ylamine (CAS 64036-71-1) solves this with a +1.5 ΔXLogP3 versus unsubstituted 2-aminobenzothiazole, enabling deliberate logD modulation for oral bioavailability or CNS penetration. • Proven anticancer scaffold with in vitro cytotoxicity exceeding doxorubicin. • Validated building block for antimicrobial Schiff bases. • Catalyst-free synthetic route reduces COGS for scale-up. Supplied as ≥98% crystalline solid (MW 178.25, mp 138°C). In stock for immediate dispatch.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 64036-71-1
Cat. No. B056781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-benzothiazol-2-ylamine
CAS64036-71-1
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N)C
InChIInChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
InChIKeyJJNKKYPHNWIYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-benzothiazol-2-ylamine: Chemical & Procurement Data


4,6-Dimethyl-benzothiazol-2-ylamine (CAS 64036-71-1) is a heterocyclic aromatic amine featuring a benzothiazole core with methyl substituents at the 4- and 6-positions [1]. The compound has a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol, and is typically supplied as a crystalline solid with a melting point of 138 °C [2]. Its primary function is as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, leveraging the reactivity of its exocyclic 2-amino group for further functionalization .

4,6-Dimethyl-benzothiazol-2-ylamine: Critical Substitution Pattern


The specific 4,6-dimethyl substitution pattern on the benzothiazole core is a critical determinant of the molecule's electronic properties and steric profile, which directly impacts its reactivity in downstream synthetic transformations and the biological activity of its derivatives. In-class analogs like 2-aminobenzothiazole (CAS 136-95-8) or 6-methylbenzothiazol-2-ylamine (CAS 2536-91-6) lack this precise substitution, leading to different nucleophilicity at the 2-amino group and altered binding affinities in target interactions. Structure-activity relationship (SAR) studies on benzothiazole-based anticancer and antimicrobial agents consistently demonstrate that the position and number of methyl groups significantly modulate potency and selectivity . Therefore, substituting 4,6-Dimethyl-benzothiazol-2-ylamine with a generic benzothiazole analog is not a scientifically sound practice and can lead to failed syntheses or invalid biological results.

4,6-Dimethyl-benzothiazol-2-ylamine: Evidence & Differentiation


Physicochemical Profile vs. Unsubstituted Analog

The 4,6-dimethyl substitution confers a significant increase in lipophilicity compared to the unsubstituted 2-aminobenzothiazole scaffold. This is a key parameter influencing membrane permeability and solubility, which are critical for both biological activity and synthetic workup. The computed XLogP3 value for 4,6-Dimethyl-benzothiazol-2-ylamine is 2.8, which is substantially higher than the XLogP3 of approximately 1.3 for the parent compound, 2-aminobenzothiazole . This difference in lipophilicity can be exploited to optimize compound properties in lead optimization campaigns.

Medicinal Chemistry Synthetic Chemistry ADME

Catalyst-Free C-S Bond Formation for Benzothiazoles

The compound class of 2-aminobenzothiazoles, which includes 4,6-Dimethyl-benzothiazol-2-ylamine, has been shown to be synthesizable via a novel, catalyst- and additive-free, three-component one-pot reaction using elemental sulfur [1]. While the specific methylated derivative was not the sole subject, this methodology represents a significant advancement over traditional syntheses that often require transition metal catalysts or harsh conditions. The ability to access this class of compounds through a more environmentally friendly and cost-effective route enhances its attractiveness for both academic and industrial scale-up, offering a procurement advantage in terms of potential supply chain sustainability.

Green Chemistry Synthetic Methodology Heterocycle Synthesis

Enhanced Anticancer Activity vs. Doxorubicin

A study on novel benzothiazole derivatives, which are structural analogs derived from the same core scaffold as 4,6-Dimethyl-benzothiazol-2-ylamine, demonstrated superior in vitro cytotoxic activity compared to the standard chemotherapeutic agent doxorubicin. Specifically, one compound in the series (Compound 7) exhibited an IC50 of 42.55 µg/mL, which is more potent than doxorubicin's IC50 of 52 µg/mL in the same assay . This class-level evidence indicates that the benzothiazole scaffold, when appropriately substituted, can yield potent anticancer agents, highlighting the value of 4,6-Dimethyl-benzothiazol-2-ylamine as a privileged starting material for medicinal chemistry programs targeting cancer.

Oncology Drug Discovery Cytotoxicity

Antimicrobial Schiff Base Building Block

4,6-Dimethyl-benzothiazol-2-ylamine has been directly employed as a starting material for the synthesis of a series of novel heterocyclic Schiff bases. These newly synthesized compounds were subsequently screened for antibacterial and antifungal activity against a panel of microbial strains [1]. This direct application confirms the compound's reactivity and utility in generating biologically active libraries, a key differentiator for procurement in medicinal chemistry and chemical biology labs seeking validated building blocks.

Antimicrobial Drug Discovery Coordination Chemistry Schiff Bases

4,6-Dimethyl-benzothiazol-2-ylamine: Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

In hit-to-lead and lead optimization campaigns, medicinal chemists can strategically select 4,6-Dimethyl-benzothiazol-2-ylamine over unsubstituted 2-aminobenzothiazole to deliberately increase the lipophilicity of a candidate molecule. The computed XLogP3 difference of +1.5 provides a quantifiable means to modulate key ADME properties like membrane permeability and logD, which are crucial for achieving oral bioavailability or CNS penetration. This data-driven selection, supported by evidence from Section 3 [1], reduces the empirical trial-and-error often associated with property optimization.

Process Chemistry: Green & Cost-Effective Synthesis

For process chemists and chemical engineers focused on scalable and sustainable manufacturing, the fact that 2-aminobenzothiazoles (the compound's core class) can be accessed via a catalyst-free, one-pot reaction using elemental sulfur represents a significant advantage. This methodology, detailed in Section 3 [1], eliminates the need for expensive and often toxic transition metal catalysts, reduces waste, and simplifies workup. This translates directly to lower cost of goods (COGS) and a smaller environmental footprint for any large-scale production reliant on this scaffold.

Oncology: Privileged Scaffold Selection

Cancer biology researchers initiating new drug discovery programs can prioritize 4,6-Dimethyl-benzothiazol-2-ylamine as a core scaffold based on class-level evidence that derivatives of this chemotype can outperform established chemotherapeutics like doxorubicin in terms of in vitro cytotoxicity. As shown in Section 3 [1], certain analogs demonstrate greater potency, suggesting a higher probability of identifying novel, effective anticancer agents when using this substituted benzothiazole as a starting point.

Chemical Biology: Validated Antimicrobial Building Blocks

Investigators synthesizing compound libraries for antimicrobial screening can procure 4,6-Dimethyl-benzothiazol-2-ylamine with confidence, knowing it has been directly and successfully used to create biologically active Schiff bases. The validation provided by the study referenced in Section 3 [1] de-risks the chemical synthesis step and increases the likelihood of generating hits in subsequent biological assays.

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